molecular formula C11H13NO3 B1223018 Hydrastinine CAS No. 6592-85-4

Hydrastinine

Cat. No.: B1223018
CAS No.: 6592-85-4
M. Wt: 207.23 g/mol
InChI Key: YOJQZPVUNUQTDF-UHFFFAOYSA-N
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Description

Hydrastinine is a semisynthetic alkaloid derived from the hydrolysis of the alkaloid hydrastine, which is found naturally in small quantities in the plant Hydrastis canadensis L. (Ranunculaceae). This compound was first produced by the oxidative splitting of hydrastine hydrochloride with nitric acid. This compound was patented by Bayer as a haemostatic drug during the 1910s .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrastinine is synthesized from hydrastine through an oxidative process. The primary method involves the oxidative splitting of hydrastine hydrochloride using nitric acid, which yields this compound in good quantities . Another method involves the hydrolysis of hydrastine, berberine, or narcotine .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods, with optimization for large-scale production. The process involves the controlled oxidation of hydrastine hydrochloride using nitric acid under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hydrastinine undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce different derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl and methylenedioxy groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Mechanism of Action

Hydrastinine exerts its effects primarily through its action on smooth muscle. It has a strong stimulating effect on the uterus, causing contractions. This action is believed to be mediated both directly on the smooth muscle and through sympathetic innervation . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Properties

IUPAC Name

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5,11,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJQZPVUNUQTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4884-68-8 (hydrochloride)
Record name Hydrastinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006592854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048073
Record name Hydrastinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6592-85-4
Record name Hydrastinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6592-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrastinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006592854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrastinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDRASTININE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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